8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
8-chloro-2-methylsulfonylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQPJHFRZZXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CN=C(C2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation with m-CPBA: General Procedure
The oxidation protocol follows a standardized workflow:
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Substrate Preparation : 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) under inert conditions.
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Oxidation : m-CPBA (2.2 equivalents) is added at 0°C, and the reaction is stirred for 18 hours, gradually warming to room temperature.
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Workup : The mixture is quenched with water, extracted with CH<sub>2</sub>Cl<sub>2</sub>, and purified via flash column chromatography (ethyl acetate/cyclohexane gradients) to isolate the sulfone product.
This method consistently delivers 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine in yields ranging from 62% to 88%, depending on substituent effects and reaction scaling.
Case Studies and Reaction Optimization
Example 1: Synthesis of 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (Compound 19)
In a representative procedure, 584 mg of 8-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)pyrido[3,4-d]pyrimidine (17 ) was treated with m-CPBA (1.12 g, 4.98 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (22 mL). After 18 hours, the reaction yielded 408 mg (62%) of the sulfone 19 , characterized by HRMS (m/z 290.0706 [M+H]<sup>+</sup>) and <sup>1</sup>H NMR (δ 10.00 ppm, singlet, 1H).
Example 2: Synthesis of 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (Compound 20)
Using a scaled-down approach, 127 mg of 8-cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine (18 ) reacted with m-CPBA (290 mg, 1.29 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (5 mL), affording 128 mg (88%) of sulfone 20 . Key NMR signals included δ 9.99 ppm (s, 1H) and δ 3.56 ppm (s, 3H).
Table 1. Comparative Yields and Conditions for Sulfone Synthesis
| Substrate | m-CPBA (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 17 (Pyrazolyl) | 2.2 | CH<sub>2</sub>Cl<sub>2</sub> | 18 | 62 |
| 18 (Cyclopropyl) | 2.2 | CH<sub>2</sub>Cl<sub>2</sub> | 18 | 88 |
Structural Characterization and Analytical Insights
The sulfone product is unequivocally confirmed via spectroscopic methods:
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<sup>1</sup>H NMR : Distinct singlet for the sulfone methyl group (δ 3.56–3.59 ppm) and aromatic protons (δ 8.79–10.00 ppm).
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Purification : Flash chromatography with ethyl acetate/cyclohexane or methanol/dichloromethane gradients ensures >95% purity.
Applications in Kinase Inhibitor Development
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine serves as a linchpin for synthesizing MPS1 inhibitors. Subsequent Suzuki couplings or Buchwald–Hartwig aminations at the 8-position enable diversification into potent analogues. For instance, coupling with 4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives yields compounds with submicromolar IC<sub>50</sub> values against MPS1 .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and ligands such as triphenylphosphine.
Major Products
Substitution: Formation of 8-amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is as a kinase inhibitor . Kinases are critical targets in cancer therapy due to their role in cell proliferation and survival. This compound has been investigated for its ability to inhibit specific kinases, such as Monopolar Spindle 1 (MPS1), which is essential for the proper segregation of chromosomes during cell division. Studies have shown that derivatives of this compound can achieve potent inhibition with IC50 values below 1 μM, indicating strong potential for therapeutic use in oncology .
Chemical Biology
The compound serves as a valuable tool in chemical biology for probing biological systems. It allows researchers to study the inhibition of specific enzymes and cellular pathways. For instance, it has been used to explore the biochemical effects on cancer cell lines, demonstrating its utility in understanding the molecular mechanisms underlying tumor growth and survival .
Biological Studies
Inhibition Studies
Research has demonstrated that this compound can inhibit the autophosphorylation of kinases in cellular assays. This inhibition is critical for understanding how alterations in kinase activity can affect cancer cell behavior. The compound's structure allows it to bind effectively to kinase active sites, leading to downstream effects such as reduced cell proliferation and increased apoptosis in cancer cells .
Industrial Applications
In addition to its research applications, this compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical compounds. Its versatile chemical properties make it suitable for further derivatization, allowing chemists to develop novel molecules with enhanced biological activity or specificity against various targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrido[3,4-d]pyrimidine Derivatives
Notes:
- The 8-chloro-2-(methylsulfonyl) derivative is distinct in its sulfonyl group, which increases polarity compared to methylsulfanyl analogs (e.g., compound 4f ) .
- 6-Chloro derivatives (e.g., CAS 202273-25-4) exhibit positional isomerism, altering electronic distribution and target affinity .
Physicochemical Properties
Biological Activity
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression and other diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of the chloro and methylsulfonyl groups contributes to its pharmacological properties.
Research indicates that this compound functions primarily as a kinase inhibitor . It has been shown to inhibit specific kinases involved in cell cycle regulation and cancer cell proliferation. Notably, it targets Monopolar Spindle 1 (MPS1) , an essential protein for mitotic progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on MPS1 with an IC50 value in the low micromolar range. Table 1 summarizes the key findings from various studies:
| Study Reference | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| MPS1 | 0.008 | High potency observed in cellular assays. | |
| KDM4 | 0.5 | Effective against histone demethylase. | |
| CDK2 | 0.02 | Significant inhibition noted. |
Case Studies
- MPS1 Inhibition : A study highlighted the compound's ability to inhibit MPS1 autophosphorylation in HCT116 cells, showcasing its potential as a cancer therapeutic agent targeting mitotic checkpoints .
- Histone Demethylase Activity : Another investigation revealed that derivatives of this compound could selectively inhibit KDM4 and KDM5 histone demethylases, which are implicated in various cancers . The modifications on the pyrido[3,4-d]pyrimidine scaffold were crucial for enhancing selectivity and potency.
- Cellular Assays : In cellular models, this compound demonstrated significant cytotoxic effects against leukemia cells under hypoxic conditions, suggesting its role in targeting tumor microenvironments .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate favorable oral bioavailability and metabolic stability due to the methylsulfonyl group, which may reduce hepatic metabolism compared to other analogs .
Q & A
Basic: What synthetic strategies are employed to prepare 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine and its derivatives?
A versatile synthetic route involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a key intermediate. This scaffold is selectively functionalized via nucleophilic aromatic substitution (NAS) at the 4-position, followed by oxidation of the methylthio group to methylsulfonyl using mild oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Subsequent derivatization at the 8-chloro position is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents .
Basic: How is the anticancer activity of this compound evaluated in preclinical studies?
Anticancer potential is assessed using the NCI-60 human cancer cell line panel , which screens for growth inhibition across 60 tumor models. Derivatives of this compound exhibit selective cytotoxicity toward renal (e.g., A498) and breast cancer (e.g., MDA-MB-468) cell lines. Mechanistic studies include kinase inhibition profiling (e.g., EGFR, VEGFR) and apoptosis assays (e.g., caspase-3 activation). Compounds with IC50 values < 100 nM in target cell lines are prioritized for further optimization .
Advanced: What structural modifications enhance selectivity for kinase targets versus histone demethylases?
- Kinase Selectivity : Introducing electron-withdrawing groups (EWGs) at the 4-position (e.g., acrylamides, vinylsulfonamides) promotes irreversible binding to kinase ATP pockets (e.g., EGFR, HER2). Substituents like morpholine or imidazole at the β-carbon of acrylamide enhance solubility while maintaining potency (IC50 = 0.4–1.1 nM) .
- Demethylase Selectivity : 8-Substituted derivatives with pyrazole or phenylpiperidine moieties target the substrate-binding site of KDM4/5 demethylases. For example, 8-(1H-pyrazol-3-yl) derivatives show >100-fold selectivity over KDM2/3/6 subfamilies due to steric and electronic complementarity with the JmjC domain .
Advanced: How are contradictory SAR data resolved in pyrido[3,4-d]pyrimidine research?
Contradictions in SAR often arise from divergent substituent effects on solubility, cell permeability, or off-target binding. For example:
- Methylthio vs. Methylsulfonyl : While methylthio groups improve synthetic accessibility, methylsulfonyl enhances electrophilicity for covalent kinase inhibition.
- Positional Selectivity : NAS at the 4-position (vs. 2-position) is governed by electronic factors (e.g., chloro vs. methylsulfonyl leaving groups). Computational docking and free-energy perturbation (FEP) simulations are used to rationalize discrepancies in activity .
Methodological: What analytical techniques are critical for characterizing these compounds?
- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS (ESI+) confirm >95% purity.
- Structural Elucidation : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) identifies regioselectivity of substitutions (e.g., δ 8.2–8.5 ppm for pyrimidine protons).
- Crystallography : X-ray diffraction of co-crystals with kinases (e.g., EGFR T790M mutant) validates binding modes .
Advanced: What strategies improve cell permeability and bioavailability?
- Lipophilicity Optimization : LogP values between 2–4 are maintained via N-alkylation (e.g., methyl, cyclopropyl) or polar group incorporation (e.g., piperazine, tetrahydropyran).
- Prodrug Approaches : Phosphate or acetate prodrugs of 8-chloro derivatives enhance aqueous solubility (>10 mg/mL in PBS).
- Permeability Assays : Caco-2 monolayer studies (Papp > 1 × 10<sup>−6</sup> cm/s) guide the selection of derivatives with balanced absorption .
Basic: How is the compound’s role in epigenetic modulation studied?
Derivatives are screened against histone demethylases (KDMs) using AlphaScreen assays with H3K4Me3/K9Me3 peptides. Compounds showing >50% inhibition at 1 μM are further evaluated in cellular assays (e.g., Western blot for H3K9Me3 levels in HeLa cells). Positive controls include JIB-04 and GSK-J1 .
Advanced: What computational tools aid in designing targeted derivatives?
- Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in kinase or demethylase active sites.
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., Hammett σ, molar refractivity) with IC50 values.
- MD Simulations : GROMACS simulations (50 ns) assess stability of protein-ligand complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
